molecular formula C16H16N2O6S B5602898 2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate

2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate

Cat. No.: B5602898
M. Wt: 364.4 g/mol
InChI Key: BWGDGLZXTAYONA-GZTJUZNOSA-N
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Description

The compound “2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate” is a unique chemical with the linear formula C21H18N2O5S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C21H18N2O5S . The CAS Number is 374637-72-6 . The molecular weight is 410.452 .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. This could be due to the compound’s rarity or the fact that it’s part of a collection of unique chemicals for early discovery research .

Safety and Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important for users to take responsibility for confirming the product’s identity and/or purity .

Properties

IUPAC Name

[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-22-15-10-12(8-9-14(15)24-16(19)23-2)11-17-18-25(20,21)13-6-4-3-5-7-13/h3-11,18H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGDGLZXTAYONA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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